molecular formula C19H13ClFN3O4 B11056585 Benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11056585
M. Wt: 401.8 g/mol
InChI Key: BVYZWNAJSRGEHM-UHFFFAOYSA-N
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Description

Benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-fluorophenyl group, and a hexahydropyrrolo[3,4-c]pyrazole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of the pyrazole core, followed by the introduction of the benzyl and chloro-fluorophenyl groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The benzyl and chloro-fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino]pyrazole: Shares a similar pyrazole core and chloro-fluorophenyl group.

    4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide: Contains a pyrazole core with different substituents.

Uniqueness

Benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H13ClFN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C19H13ClFN3O4/c20-12-7-6-11(8-13(12)21)24-17(25)14-15(18(24)26)22-23-16(14)19(27)28-9-10-4-2-1-3-5-10/h1-8,14-15,22H,9H2

InChI Key

BVYZWNAJSRGEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NNC3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F

Origin of Product

United States

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